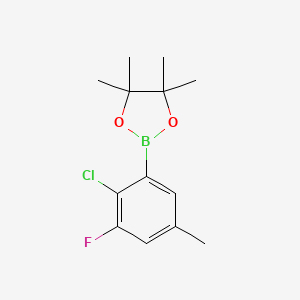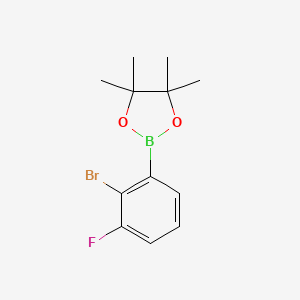
Potassium 2-isopropoxypyridine-3-trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-isopropoxypyridine-3-trifluoroborate is a chemical compound with the molecular formula C8H10BF3KNO. It is a potassium salt of trifluoroborate, which is known for its stability and utility in various chemical reactions. This compound is particularly valuable in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-isopropoxypyridine-3-trifluoroborate can be synthesized through the reaction of 2-isopropoxypyridine with a boron trifluoride source in the presence of a potassium base. The reaction typically involves the following steps:
Formation of the boronate ester: 2-isopropoxypyridine is reacted with boron trifluoride etherate to form the corresponding boronate ester.
Formation of the trifluoroborate salt: The boronate ester is then treated with potassium bifluoride (KHF2) to yield the potassium trifluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-isopropoxypyridine-3-trifluoroborate undergoes various types of chemical reactions, including:
Cross-coupling reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroborate group.
Common Reagents and Conditions
Palladium catalysts: Palladium-based catalysts such as Pd(PPh3)4 are often used in Suzuki-Miyaura coupling reactions.
Bases: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions are typically biaryl compounds or other carbon-carbon bonded structures, depending on the specific reactants used in the coupling reactions .
Scientific Research Applications
Potassium 2-isopropoxypyridine-3-trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, which are then studied for their potential therapeutic effects.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is employed in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism by which potassium 2-isopropoxypyridine-3-trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The trifluoroborate group facilitates the transfer of the organic moiety to the metal catalyst, which then undergoes oxidative addition and reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
Potassium phenyltrifluoroborate: Another commonly used trifluoroborate salt in cross-coupling reactions.
Potassium methyltrifluoroborate: Used in similar reactions but with different reactivity and selectivity profiles.
Potassium vinyltrifluoroborate: Utilized in the synthesis of vinyl-substituted compounds.
Uniqueness
Potassium 2-isopropoxypyridine-3-trifluoroborate is unique due to the presence of the isopropoxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in the synthesis of specific target molecules that require such functional groups .
Properties
IUPAC Name |
potassium;trifluoro-(2-propan-2-yloxypyridin-3-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BF3NO.K/c1-6(2)14-8-7(9(10,11)12)4-3-5-13-8;/h3-6H,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJRJEDZQUYCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(N=CC=C1)OC(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BF3KNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














